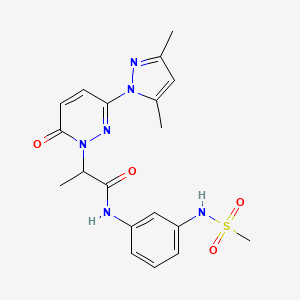

2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-(methylsulfonamido)phenyl)propanamide

Description

Properties

IUPAC Name |

2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-[3-(methanesulfonamido)phenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O4S/c1-12-10-13(2)24(21-12)17-8-9-18(26)25(22-17)14(3)19(27)20-15-6-5-7-16(11-15)23-30(4,28)29/h5-11,14,23H,1-4H3,(H,20,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXBAZQYJQLKCDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN(C(=O)C=C2)C(C)C(=O)NC3=CC(=CC=C3)NS(=O)(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-(methylsulfonamido)phenyl)propanamide is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of pyrazole derivatives, characterized by the presence of a pyrazole ring and a pyridazine moiety. The structure can be summarized as follows:

- IUPAC Name: this compound

- Molecular Formula: C₁₁H₁₂N₄O₃S

- Molecular Weight: 248.24 g/mol

Biological Activity Overview

The biological activities of pyrazole derivatives are well-documented, with significant research indicating their potential as anti-inflammatory, anticancer, antimicrobial, and neuroprotective agents. The specific compound has shown promise in several areas:

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds with similar structures have been reported to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A study demonstrated that derivatives containing the pyrazole ring exhibit cytotoxic effects against human cancer cell lines such as HeLa and MCF-7 .

Antimicrobial Activity

Pyrazole derivatives have also been evaluated for their antimicrobial properties. Research indicates that certain modifications to the pyrazole structure enhance activity against both Gram-positive and Gram-negative bacteria. The presence of the methylsulfonamide group in this compound may contribute to its enhanced solubility and bioactivity .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole-containing compounds are attributed to their ability to inhibit cyclooxygenase (COX) enzymes. This mechanism is similar to that of well-known anti-inflammatory drugs like celecoxib . The specific compound may exhibit these properties due to its structural similarities with other COX inhibitors.

The mechanisms underlying the biological activity of this compound involve multiple pathways:

- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in inflammatory pathways or cancer progression.

- Induction of Apoptosis: Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to reduced cell viability.

- Antioxidant Activity: Some studies propose that pyrazole derivatives possess antioxidant properties, which can mitigate oxidative stress in cells.

Case Studies

Several case studies have explored the pharmacological effects of similar compounds:

- Study on Anticancer Activity: A derivative structurally related to the compound was tested against various cancer cell lines, showing IC50 values in the micromolar range, indicating significant cytotoxicity .

- Antimicrobial Testing: Another study evaluated a series of pyrazole derivatives for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, revealing promising results with minimum inhibitory concentrations (MICs) below 50 µg/mL for several compounds .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Pyridazinone Core Modifications

All compounds retain the 6-oxopyridazin-1(6H)-yl scaffold, a pharmacophore associated with kinase inhibition and anti-inflammatory activity. The target compound and share a 3,5-dimethylpyrazole substituent, which confers steric bulk and may influence binding pocket interactions. In contrast, substitutes this group with a 4-methoxyphenyl ring, introducing electron-donating effects that could modulate electronic interactions with targets.

Amide-Linked Side Chains

- Target Compound: The 3-(methylsulfonamido)phenyl group introduces a sulfonamide moiety, which is highly polar and capable of strong hydrogen bonding.

- Compound : The branched aliphatic chain (6-methylheptan-2-yl) increases lipophilicity (predicted logP > 3), favoring passive diffusion across biological membranes.

Implications for Bioactivity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.